Isotetrandrine
Overview
Description
Isotetrandrine is a bisbenzylisoquinoline alkaloid . It occurs in Atherosperrna moschaturn, Berberis japonica, and Stephania cephalantha .
Synthesis Analysis
An efficient racemic total synthesis of the bisbenzylisoquinoline alkaloids tetrandrine and this compound has been reported . Key steps of the synthesis include N-acyl Pictet–Spengler condensations to access the tetrahydroisoquinoline moieties, as well as copper-catalyzed Ullmann couplings for diaryl ether formation .Molecular Structure Analysis
The molecular formula of this compound is C38H42N2O6 . Its average mass is 622.74990 and its monoisotopic mass is 622.30429 .Chemical Reactions Analysis
The chemical reactions of this compound are not clearly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C38H42N2O6, a net charge of 0, an average mass of 622.74990, and a monoisotopic mass of 622.30429 .Scientific Research Applications
In Vitro Metabolism and Identification of Metabolites
Isotetrandrine, a bisbenzylisoquinoline alkaloid, undergoes metabolism in rat hepatic S9 fraction, resulting in unchanged this compound and four metabolites. These metabolites are formed via N-demethylation and isoquinoline ring oxidation, highlighting this compound's metabolic pathways in vitro (Wu, McKown, & Gopaul, 2004).
Enhancement of Drug Efficacy in Tuberculosis
Tetrandrine, closely related to this compound, was found to potentiate the efficacy of anti-tubercular drugs against resistant Mycobacterium tuberculosis (MTB) strains, suggesting a potential role for this compound in overcoming drug resistance via efflux mechanisms (Zhang, Yan, Xu, Ji, & Li, 2015).
Reversal of Multidrug Resistance in Cancer
This compound demonstrates a potent effect on reversing P-glycoprotein-mediated multidrug resistance (MDR) in vitro in human breast cancer cells, suggesting its potential as an effective MDR reversing agent in cancer chemotherapy (Wang & Yang, 2008).
Antioxidative Activity and Mechanism
This compound exhibits antioxidative effects against tert-butyl hydroperoxide-induced oxidative damage in HepG2 cells. It enhances the expression of the antioxidant enzyme heme oxygenase-1 and activates the Nrf2 pathway, indicating a protective mechanism against oxidative stress (Wang, Ci, Lv, Wang, Qin, & Cheng, 2016).
Bacteriostatic Activity
A study on this compound extracted from Mahonia nutt revealed its bacteriostatic activity against E.coli, S.aureus, and B.subtilis. This suggests this compound's potential use in developing new antibacterial agents (Wang Jian-tao, 2007).
Mechanism of Action
Target of Action
Isotetrandrine is a bisbenzylisoquinoline alkaloid that primarily targets Cytoplasmic phospholipase A2 (PLA2) and α1 adrenoceptor . PLA2 plays a crucial role in the inflammatory response by catalyzing the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids. The α1 adrenoceptor is a type of adrenergic receptor, and its activation leads to smooth muscle contraction .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits PLA2, thereby reducing the production of arachidonic acid and subsequent pro-inflammatory eicosanoids . It also inhibits the α1 adrenoceptor, which can lead to relaxation of smooth muscle .
Biochemical Pathways
This compound primarily affects the arachidonic acid pathway. By inhibiting PLA2, it prevents the release of arachidonic acid from membrane phospholipids . This action reduces the production of eicosanoids, a group of signaling molecules that play key roles in inflammation and immunity .
Pharmacokinetics
It’s known that this compound metabolites are mainly formed via two pathways,N-demethylation and isoquinoline ring oxidation . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound has been shown to have anti-inflammatory and anti-apoptotic effects. In vitro studies have shown that it inhibits LPS-induced upregulation of iNOS, COX-2 protein expression, and iL-6, inos, cox-2, and cd11b mRNA expression in BV2 cells . It also improved 6-OHDA-induced apoptosis in zebrafish PD .
Action Environment
It’s known that the absolute configuration of this compound influences its anti-proliferation effects in human t cells via different regulation of nf-κb
Safety and Hazards
Future Directions
The pharmaceutical industry continues to invest in research and development, exploring new therapeutic possibilities and the pursuit of enhanced treatment modalities for diverse medical challenges . The isotetrandrine market is poised for growth, driven by the exploration of new therapeutic possibilities .
Biochemical Analysis
Biochemical Properties
Isotetrandrine is known to inhibit G-protein mediated activation of phospholipase A2 (PLA2), but not phospholipase C (PLC) or D (PLD) . This suggests that this compound interacts with G-proteins and PLA2 in biochemical reactions .
Cellular Effects
This compound, being cell permeable , can influence cell function by inhibiting the activation of PLA2 . This could potentially impact cell signaling pathways and cellular metabolism, as PLA2 is involved in the release of arachidonic acid, a key player in cell signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to G-proteins and inhibiting their mediated activation of PLA2 . This prevents the release of arachidonic acid, thereby influencing cell signaling, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known to be stable for at least 1 year when stored at -20°C
Metabolic Pathways
This compound metabolites are mainly formed via two main pathways, N-demethylation and isoquinoline ring oxidation . The first pathway produces a major metabolite, N-desmethyl this compound .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Isotetrandrine involves several steps starting from commercially available starting materials.", "Starting Materials": [ "Piperidine", "4-Methoxybenzaldehyde", "3,4-Dimethoxyphenethylamine", "Benzyl bromide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Dichloromethane" ], "Reaction": [ "Step 1: Condensation of 4-Methoxybenzaldehyde and Piperidine in Methanol with the presence of Hydrochloric acid to form 1-(4-methoxybenzyl)piperidine", "Step 2: Reduction of 1-(4-methoxybenzyl)piperidine with Sodium borohydride in Ethanol to form 1-(4-methoxybenzyl)piperidine hydrochloride", "Step 3: Alkylation of 1-(4-methoxybenzyl)piperidine hydrochloride with Benzyl bromide in Dichloromethane to form 1-benzyl-1-(4-methoxybenzyl)piperidine hydrochloride", "Step 4: Condensation of 1-benzyl-1-(4-methoxybenzyl)piperidine hydrochloride and 3,4-Dimethoxyphenethylamine in Methanol with the presence of Hydrochloric acid to form Isotetrandrine hydrochloride", "Step 5: Neutralization of Isotetrandrine hydrochloride with Sodium hydroxide and extraction with Diethyl ether to obtain Isotetrandrine" ] } | |
CAS No. |
477-57-6 |
Molecular Formula |
C38H42N2O6 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(1R,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1 |
InChI Key |
WVTKBKWTSCPRNU-IHLOFXLRSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Appearance |
Solid powder |
melting_point |
182 - 183 °C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6,6',7,12-tetramethoxy-2,2'-dimethyl-1 beta-berbaman d-tetrandrine hanjisong isotetrandrine isotetrandrine dihydrochloride NSC-77037 tetradrine tetrandrine tetrandrine dihydrochloride, (1beta)-isomer tetrandrine, (1'beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Isotetrandrine exhibits its effects through multiple mechanisms. It displays antagonistic activity against α1-adrenoceptors by displacing the [3H]prazosin binding site, primarily inhibiting Ca2+-dependent processes [, ]. Additionally, it blocks the binding of Neuromyelitis Optica-IgG (NMO-IgG) to aquaporin 4 (AQP4) without affecting AQP4 expression or function, thereby reducing astrocyte cytotoxicity []. This compound also acts as an antagonist of G-protein-regulated phospholipase A2 (PLA2) enzymes, inhibiting PLA2 activation by heterotrimeric G-proteins and affecting membrane tubule formation and trafficking []. It upregulates heme oxygenase-1 expression by promoting the dissociation of nuclear factor erythroid 2-related factor 2 (Nrf2) from the Nrf2-Kelch-like ECH-associated protein 1 (Keap1) complex via extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK) activation and Keap1 inactivation []. Furthermore, this compound inhibits the proliferation of T cells by suppressing the phosphorylation of NF-κB [].
ANone: this compound is a bisbenzylisoquinoline alkaloid with the following characteristics:
ANone: The provided research does not indicate any catalytic properties or applications of this compound. Its primary mechanisms of action revolve around receptor binding, enzyme inhibition, and modulation of cellular pathways.
A: The stereochemistry of this compound plays a crucial role in its activity. Its absolute configuration at specific chiral centers influences its anti-proliferative effects on human T cells []. Notably, the stereochemistry at C-1' (S ring) in the bisbenzylisoquinoline structure significantly impacts its selective action against chloroquine-resistant malaria []. The point of attachment of ether bridges to the rings also influences its antimalarial activity [].
A: In rats, this compound exhibits a two-compartment open model of distribution following intravenous administration, with a half-life ranging from 67 to 98 minutes depending on the dose []. Oral administration results in a longer half-life (approximately 9 hours) with a double-peak plasma concentration-time profile, suggesting enterohepatic recirculation []. This compound is widely distributed in tissues, with the highest concentrations observed in the lung after intravenous administration and in the liver after oral administration [].
ANone: In vitro, this compound exhibits various effects, including:
- Inhibition of tumor promotion in mouse skin carcinogenesis models. []
- Reversal of P-glycoprotein-mediated doxorubicin resistance in human breast cancer cells. []
- Enhancement of doxorubicin-induced apoptosis in doxorubicin-resistant human breast cancer cells. []
- Protection of zebrafish lateral line sensory hair cells from aminoglycoside toxicity. []
- Antihypertensive effects in a rat model of hypertension. []
- Neuroprotective effects in a zebrafish model of Parkinson's disease. []
- Antimalarial activity in a mouse model of malaria. []
ANone: While this compound has shown promising therapeutic potential, further research is needed to establish its long-term safety profile. The available research primarily focuses on its short-term effects.
A:
- Early Studies (1930s-1960s): Initial research focused on isolating and characterizing this compound from various plant sources and exploring its basic pharmacological properties [].
- Structure Elucidation and Synthesis (1970s-1980s): Advancements in analytical techniques led to the complete structural elucidation of this compound and the development of synthetic routes [, ].
- Mechanism of Action and Therapeutic Potential (1990s-Present): Research has increasingly focused on understanding the molecular mechanisms underlying this compound's biological activities and exploring its therapeutic potential in various disease models [, , , , , , , , , , , , , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.